17-Hydroxyoleic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

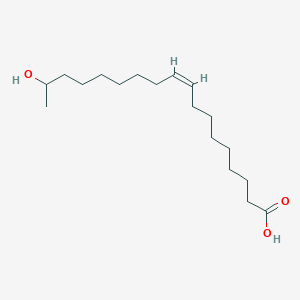

(9Z)-17-hydroxyoctadec-9-enoic acid is an (omega-1)-hydroxy fatty acid that is (9Z)-octadec-9-enoic acid (oleic acid) in which a hydrogen at position 17 has been replaced by a hydroxy group. It is an (omega-1)-hydroxy fatty acid, a long-chain fatty acid and a hydroxy monounsaturated fatty acid. It derives from an oleic acid. It is a conjugate acid of a (9Z)-17-hydroxyoctadec-9-enoate.

Scientific Research Applications

Polyhydroxy Fatty Acids Synthesis

17-Hydroxyoleic acid, derived from sophorolipids, is utilized in synthesizing various polyhydroxy fatty acids. These hydroxy fatty acids, containing up to four hydroxy groups, are versatile in their regiochemical control and have potential uses as polymer building blocks or in lubricant formulations. They are synthesized using reactions like selenium oxide-mediated allylic hydroxylation and osmium-catalyzed dihydroxylation (Zerkowski & Solaiman, 2007).

PPARα/γ Dual Agonist

17-Hydroxy docosahexaenoic acid (17-HDHA) and its oxidized form, 17-oxodocosahexaenoic acid (17-oxoDHA), activate peroxisome proliferator-activated receptors γ (PPARγ) and PPARα. 17-oxoDHA, in particular, acts as a dual agonist for these receptors and engages in covalent binding, introducing a novel class of PPAR agonists (Egawa et al., 2016).

Synthesis of Specialized Pro-resolving Mediator

17(S)-HDHA, a specialized pro-resolving mediator, is synthesized from docosahexaenoic acid (DHA) using soybean lipoxygenase in the presence of the reducing agent TCEP. This method has been applied to gram-scale synthesis, highlighting its potential in producing other fatty acids (Itoh et al., 2016).

Novel Docosatrienes and Resolvins Generation

DHA, enriched in the brain and retina, undergoes enzymatic oxygenation to form docosatrienes and 17S series resolvins. These compounds, including the bioactive 10,17S-docosatriene, play roles in regulating leukocytes and glial cells, impacting inflammation and resolution processes (Hong et al., 2003).

Fatty Acid Hydratase Research

Lactobacillus acidophilus converts linoleic acid into various hydroxy fatty acids, such as 13-hydroxy-cis-9-octadecenoic acid, through fatty acid hydratase 1 (FA-HY1). This enzyme converts C20 and C22 PUFAs into corresponding hydroxy fatty acids, offering insights into the bioactivities of these compounds (Hirata et al., 2015).

properties

Molecular Formula |

C18H34O3 |

|---|---|

Molecular Weight |

298.5 g/mol |

IUPAC Name |

(Z)-17-hydroxyoctadec-9-enoic acid |

InChI |

InChI=1S/C18H34O3/c1-17(19)15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18(20)21/h2-3,17,19H,4-16H2,1H3,(H,20,21)/b3-2- |

InChI Key |

UMIZOHMCQYCZRX-IHWYPQMZSA-N |

Isomeric SMILES |

CC(CCCCCC/C=C\CCCCCCCC(=O)O)O |

SMILES |

CC(CCCCCCC=CCCCCCCCC(=O)O)O |

Canonical SMILES |

CC(CCCCCCC=CCCCCCCCC(=O)O)O |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

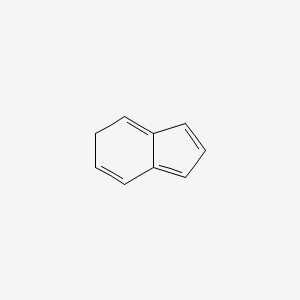

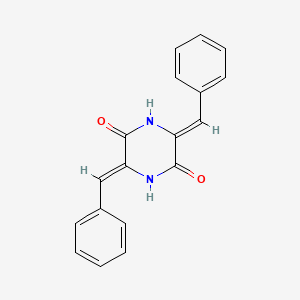

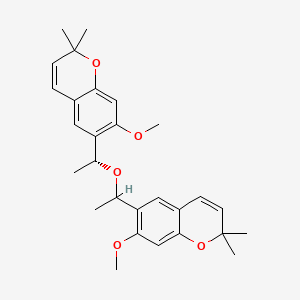

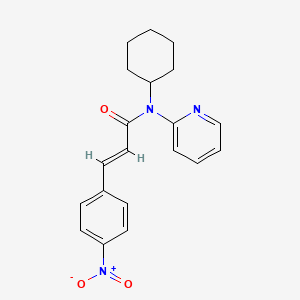

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2R)-2-amino-2-carboxyethyl]-1H-indol-1-ium-1-yl](/img/structure/B1235105.png)

![13-Amino-17-bromo-3,35-dichloro-10-propan-2-yl-8,37,40-trioxa-4,11,22,34,39-pentazadecacyclo[27.6.1.12,5.16,9.115,19.118,21.07,20.020,24.023,28.033,36]tetraconta-1(35),2,4,6,9(39),15(38),16,18,23(28),24,26,29(36),30,32-tetradecaen-12-one](/img/structure/B1235110.png)

![2-[(E)-2-(3-bromophenyl)ethenyl]-8-nitroquinoline](/img/structure/B1235117.png)

![(4E)-4-[(1,3-diphenylpyrazol-4-yl)methylidene]-3-methyl-1H-pyrazol-5-one](/img/structure/B1235122.png)